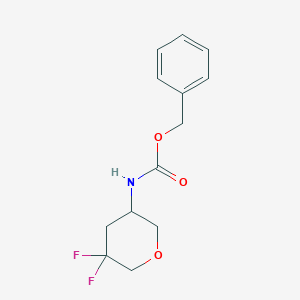
benzyl N-(5,5-difluorooxan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(5,5-difluorooxan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a benzyl group and a difluorooxane moiety, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(5,5-difluorooxan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 5,5-difluorooxan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted benzyl carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(5,5-difluorooxan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of benzyl N-(5,5-difluorooxan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the difluorooxane moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl N-(2,5-dioxooxolan-3-yl)carbamate
- N-methyl-O-benzyl carbamate
Comparison: Benzyl N-(5,5-difluorooxan-3-yl)carbamate is unique due to the presence of the difluorooxane moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various chemical and biological applications.
Eigenschaften
Molekularformel |
C13H15F2NO3 |
|---|---|
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
benzyl N-(5,5-difluorooxan-3-yl)carbamate |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)6-11(8-18-9-13)16-12(17)19-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
InChI-Schlüssel |
XAVLQOMNHFJQRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCC1(F)F)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


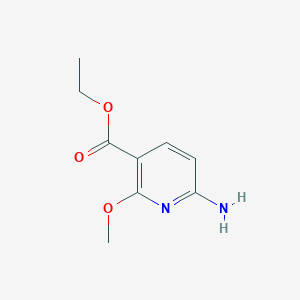
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
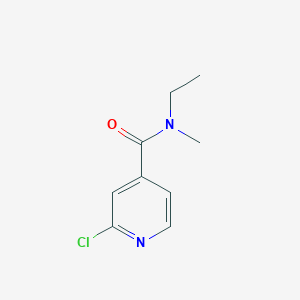
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)

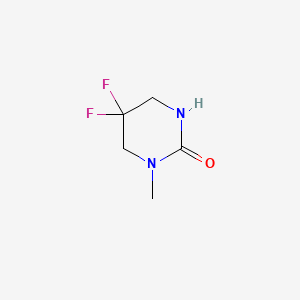
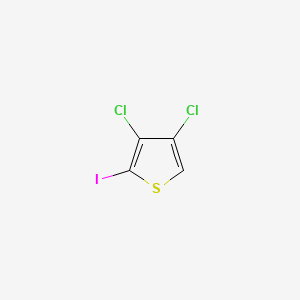
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
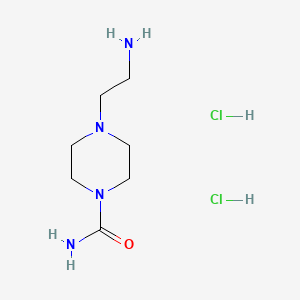
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
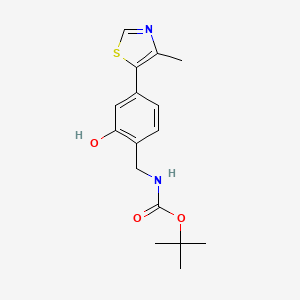
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
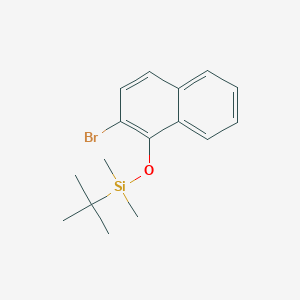
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)
